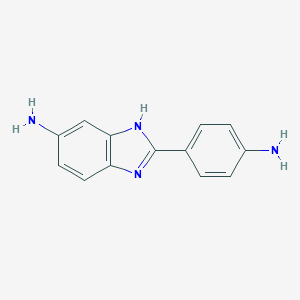

2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Übersicht

Beschreibung

2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a heterocyclic aromatic amine with significant potential in various fields of scientific research This compound is characterized by the presence of both an amine group and a benzimidazole ring, which contribute to its unique chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with p-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. For example, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminophenyl)-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated or nitrated compounds, which can further be used in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-Cancer Activity

One of the primary applications of APBIA is in the development of anti-cancer drugs. The benzimidazole moiety is known for its ability to inhibit several enzymes and receptors involved in cancer progression. Research indicates that APBIA can inhibit kinases, which are crucial in signaling pathways associated with cancer cell growth. By blocking these pathways, APBIA induces apoptosis in malignant cells, thus reducing tumor growth .

Other Therapeutic Areas

Beyond oncology, APBIA is being investigated for its potential in treating infectious diseases and neurodegenerative disorders. Its ability to interact with biological macromolecules positions it as a candidate for further exploration in these therapeutic areas .

Research and Development

Ongoing research focuses on optimizing the pharmacological properties of APBIA, including enhancing its solubility, bioavailability, and specificity towards target receptors. Preclinical studies are essential to determine the therapeutic index of APBIA and assess its safety and potential side effects before clinical application .

Comparative Analysis of Benzimidazole Derivatives

The following table summarizes various benzimidazole derivatives and their reported activities:

Case Studies and Research Findings

Recent studies have highlighted the efficacy of benzimidazole derivatives in various therapeutic contexts:

- Cancer Treatment : A study demonstrated that certain benzimidazole derivatives exhibited significant cytotoxicity against several cancer cell lines, showcasing their potential as anti-cancer agents .

- Antiviral Properties : Research indicated that specific benzimidazole derivatives had potent inhibitory effects against hepatitis C virus (HCV), with EC50 values as low as 0.007 nM against certain genotypes .

- Anti-inflammatory Effects : Some derivatives have shown remarkable anti-inflammatory properties, with IC50 values indicating strong inhibition of cyclooxygenase enzymes compared to standard drugs like diclofenac .

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity and interferes with DNA synthesis in bacteria. In antitumor applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Similar in structure but contains a sulfur atom in the heterocyclic ring.

2-(4-Aminophenyl)benzoxazole: Contains an oxygen atom in the heterocyclic ring.

2-(4-Aminophenyl)benzimidazole: Lacks the additional amine group at the 5-position

Uniqueness

2-(4-Aminophenyl)-1H-benzimidazol-5-amine is unique due to the presence of both an amine group and a benzimidazole ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biologische Aktivität

2-(4-Aminophenyl)-1H-benzimidazol-5-amine, also known as 2-(4-aminophenyl)-5-amino-benzimidazole, is a compound that has gained attention for its diverse biological activities and potential applications in pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, toxicity profile, and comparisons with related compounds.

Chemical Structure and Properties

The structural formula of this compound features a benzimidazole core substituted with amino groups at the 4-position of the phenyl ring and the 5-position of the benzimidazole. This unique arrangement enhances its biological activity compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4 |

| Molecular Weight | 224.26 g/mol |

| Melting Point | >320 °C |

| Boiling Point | 545.5 °C at 760 mmHg |

| Toxicity (LD50) | Oral Rat: 5000 mg/kg; Oral Mouse: 5500 mg/kg |

Membrane Interaction

Research indicates that this compound interacts significantly with cellular membranes. It has been observed to induce membrane perturbation, which facilitates intracellular interactions. Such membrane alterations can lead to both therapeutic effects and toxicity concerns depending on dosage and exposure routes.

Pharmacological Applications

The compound has been investigated for various pharmacological applications, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by disrupting cellular processes related to proliferation and apoptosis.

- Enzyme Inhibition : It shows potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy .

Toxicity Profile

The compound is classified as harmful if swallowed or in contact with skin, indicating a notable toxicity profile. The acute toxicity classifications are as follows:

- Oral Acute Toxicity : Category 4

- Dermal Acute Toxicity : Category 4

- Inhalation Acute Toxicity : Category 4

These classifications highlight the need for caution when handling the compound, particularly in laboratory settings .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzimidazole | Benzimidazole core with an amino group | Less toxic; primarily used in research settings |

| 4-Aminobenzene | Simple phenyl ring with an amino group | Widely used as a starting material in organic synthesis |

| Benzimidazole | Core structure without additional substitutions | Foundational structure for many pharmaceutical compounds |

The dual amino substitutions in this compound enhance its biological activity compared to these simpler analogs.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

-

Study on Anticancer Properties :

- Researchers found that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition Studies :

-

Toxicological Assessment :

- Toxicological evaluations indicated that while the compound exhibits promising biological activities, it also poses risks due to its toxicity profile, necessitating careful consideration in therapeutic contexts.

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFOTXWPFVZQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064755 | |

| Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-86-5 | |

| Record name | 2-(4-Aminophenyl)-5-aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7621-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-1H-benzimidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating APBIA into Poly(p-phenylene benzobisoxazole) (PBO) fibers?

A1: APBIA plays a crucial role in enhancing the mechanical properties of PBO fibers. Research indicates that incorporating APBIA into PBO fibers leads to a significant improvement in both tensile strength and tensile modulus. Specifically, studies have demonstrated a 30.4% enhancement in tensile strength and a 34.9% increase in tensile modulus compared to pristine PBO fibers []. This improvement is attributed to the unique structural characteristics of APBIA, which facilitate stronger interactions within the polymer matrix.

Q2: How is the microstructure of CNT-APBIA-PBO copolymer fibers characterized?

A2: Characterization of the microstructure of CNT-APBIA-PBO copolymer fibers involves utilizing advanced analytical techniques such as Fourier transform infrared spectroscopy (FTIR), wide-angle X-ray diffraction (XRD), and 13C nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the chemical composition, crystalline structure, and molecular arrangement within the fibers []. Furthermore, microscopic techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) are employed to visualize the surface morphology and internal structure of the fibers, offering valuable information about their overall organization and potential defects.

Q3: What is the most efficient method for synthesizing high-purity APBIA?

A3: The synthesis of high-purity APBIA is typically achieved through a multi-step process involving condensation, reduction, and cyclization reactions. The process commences with the reaction between 2,4-dinitrobenzenamine (DNBA) and 4-nitrobenzoyl chloride (NBC) to yield N-(4'-nitrobenzoyl)-2,4-dinitro benzenamine (NDBA). A critical factor in ensuring high purity is the optimization of the melt condensation step, which should be carried out at temperatures between 170°C and 180°C. This procedure results in NDBA with a purity exceeding 97% and a yield of 68.40% []. Subsequent reduction and cyclization steps ultimately yield APBIA with a purity of 99.5% – suitable for use as a polymer monomer.

Q4: Beyond its role in enhancing fiber properties, are there other potential applications for APBIA?

A4: Yes, recent research highlights the potential of APBIA in the development of novel catalytic materials. Specifically, APBIA has been successfully incorporated into para-aramid aerogels []. These aerogels, characterized by their high porosity and surface area, serve as effective platforms for binding palladium ions (Pd +2). This combination creates a heterogeneous catalyst that exhibits remarkable activity in the selective hydrogenation of various unsaturated organic compounds, including olefins, acetylenes, and nitriles []. The ability of the APBIA-based catalyst to selectively target specific functional groups while leaving others intact holds great promise for applications in fine chemical synthesis and pharmaceutical production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.